![molecular formula C5H2BrIN4 B13483024 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of bromine and iodine atoms in the structure enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as an eco-friendly and efficient method for producing triazolopyrimidines . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in good-to-excellent yields.
化学反応の分析
Types of Reactions
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cycloaddition Reactions: The triazolopyrimidine ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate, sodium hypochlorite, lead tetraacetate, and manganese dioxide . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.
科学的研究の応用
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Biological Research: The compound is used as a tool in biological studies to investigate molecular mechanisms and pathways.
Material Science: It has applications in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of triazolopyrimidines act as inhibitors of enzymes such as acetolactate synthase (AHAS) and cyclin-dependent kinases (CDKs) . These interactions can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds to 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine include:
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyrimidine
- Pyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of this compound lies in its dual halogenation, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and drug development.
特性
分子式 |
C5H2BrIN4 |
|---|---|
分子量 |
324.90 g/mol |
IUPAC名 |
6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C5H2BrIN4/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H |
InChIキー |
DAQYAFPKFBRYEF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=NC(=NN21)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



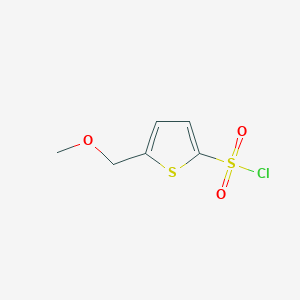
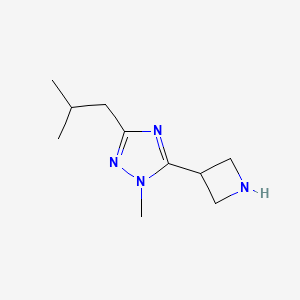
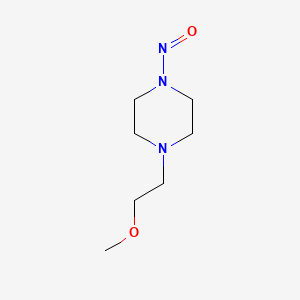
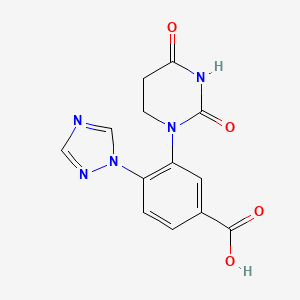
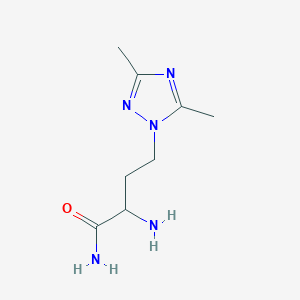
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)
![8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride](/img/structure/B13483011.png)
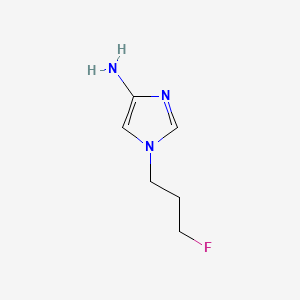
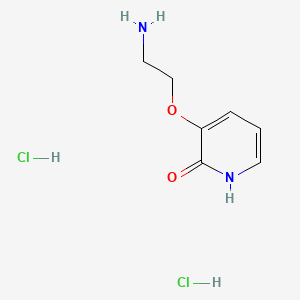

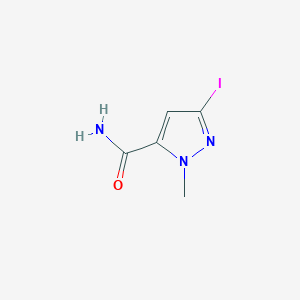
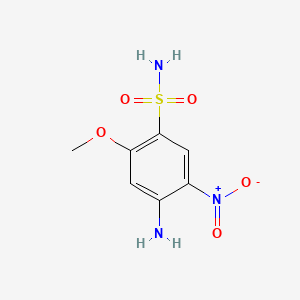
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
